5,6-Difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole
CAS No.: 1295502-63-4
Cat. No.: VC11991385
Molecular Formula: C18H24B2F2N2O4S
Molecular Weight: 424.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1295502-63-4 |
|---|---|
| Molecular Formula | C18H24B2F2N2O4S |
| Molecular Weight | 424.1 g/mol |
| IUPAC Name | 5,6-difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole |
| Standard InChI | InChI=1S/C18H24B2F2N2O4S/c1-15(2)16(3,4)26-19(25-15)9-11(21)12(22)10(14-13(9)23-29-24-14)20-27-17(5,6)18(7,8)28-20/h1-8H3 |
| Standard InChI Key | UFEWAOLQODIZHB-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C3=NSN=C23)B4OC(C(O4)(C)C)(C)C)F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C3=NSN=C23)B4OC(C(O4)(C)C)(C)C)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzo[c] thiadiazole backbone, a fused heterocyclic system comprising a benzene ring and a 1,2,5-thiadiazole moiety. Fluorine atoms occupy the 5- and 6-positions of the benzene ring, while 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups are attached at the 4- and 7-positions. This arrangement creates a planar, conjugated structure that facilitates π-electron delocalization, a critical attribute for charge transport in semiconducting materials .
The molecular formula is C₁₈H₂₄B₂F₂N₂O₄S, with a molar mass of 444.09 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS Number | 1295502-63-4 |
| IUPAC Name | 5,6-difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole |
| Purity | ≥95% |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C3=NSN=C23)B4OC(C(O4)(C)C)(C)C)F)F |
| InChIKey | UFEWAOLQODIZHB-UHFFFAOYSA-N |
The fluorine substituents enhance electron-withdrawing character, while the boronate esters serve as handles for further functionalization via Suzuki-Miyaura cross-coupling reactions .
Electronic and Solubility Characteristics
Density functional theory (DFT) calculations on analogous compounds reveal an ionization potential (IP) of ~6.5 eV and an electron affinity (EA) of ~1.5 eV, indicating suitability as an electron-deficient component in donor-acceptor polymers . The tetramethyl dioxaborolane groups improve solubility in nonpolar solvents like toluene and tetrahydrofuran (THF), with a calculated solvation-free energy (ΔGsolv) of −8.7 kcal/mol in dichloromethane . This balance between electronic activity and processability underpins its utility in solution-processed optoelectronic devices.
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound typically involves a multi-step sequence:
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Formation of the Benzo[c] thiadiazole Core:
4,5-Difluorobenzene-1,2-diamine is reacted with thionyl chloride (SOCl₂) in toluene at 100°C to yield 5,6-difluorobenzo[c][1, thiadiazole . -
Iodination:
Treatment with N-iodosuccinimide (NIS) in sulfuric acid/acetic acid introduces iodine atoms at the 4- and 7-positions, yielding 5,6-difluoro-4,7-diiodobenzo[c] thiadiazole with a 49% yield . -
Suzuki-Miyaura Coupling:
The diiodinated intermediate undergoes palladium-catalyzed cross-coupling with bis(pinacolato)diboron in the presence of Pd₂(dba)₃ and tri(o-tolyl)phosphine. This step installs the boronate ester groups, affording the final product in yields up to 84% .
Structural Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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¹H NMR: Absence of aromatic protons due to fluorine and boron substitution.
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¹³C NMR: Peaks at δ 153.79 and 150.81 ppm correspond to the thiadiazole carbons .
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Elemental analysis aligns with the theoretical composition (C: 41.86%, H: 1.17%, N: 16.27%) .
Applications in Organic Electronics
Organic Photovoltaics (OPVs)
In bulk heterojunction solar cells, this compound serves as an electron-accepting unit in donor-acceptor copolymers. Blending with electron-rich donors like poly(3-hexylthiophene) (P3HT) achieves power conversion efficiencies (PCEs) exceeding 8%, attributed to enhanced exciton dissociation and charge mobility . Device simulations using TiO₂/Cs₂TiBr₆/HTM architectures demonstrate open-circuit voltages (Vₒc) of 0.85 V, competitive with Spiro-OMeTAD-based devices .
Organic Light-Emitting Diodes (OLEDs)
Incorporation into emissive layers improves electron injection balance, reducing turn-on voltages to <3 V. The fluorine atoms suppress non-radiative recombination, boosting external quantum efficiency (EQE) to 12% in blue-emitting OLEDs .
Computational Insights and Structure-Property Relationships
DFT studies reveal that fluorine substitution lowers the lowest unoccupied molecular orbital (LUMO) energy (−3.2 eV), facilitating electron transport. The boronate esters contribute to a high chemical hardness (η = 2.53 eV), indicating stability against redox degradation . Comparative data with benchmark HTMs are summarized below:
| Parameter | This Compound | Spiro-OMeTAD |
|---|---|---|
| IP (eV) | 6.35 | 4.47 |
| EA (eV) | 1.28 | 1.09 |
| ΔGsolv (kcal/mol) | −8.70 | −15.05 |
| Log P | 11.69 | 16.22 |
While Spiro-OMeTAD exhibits superior solubility, the compound’s tailored side chains enable better film morphology in slot-die-coated devices .
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